4-amino-1-[(2R,3R,4R,5R)-3-ethoxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one
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Overview
Description
2’-Ethoxycytidine is a nucleoside analog with the molecular formula C11H17N3O6. It is a derivative of cytidine, where the hydroxyl group at the 2’ position of the ribose ring is replaced by an ethoxy group. This modification imparts unique properties to the compound, making it a subject of interest in various fields of scientific research, particularly in antiviral and cancer therapy research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Ethoxycytidine typically involves the protection of the hydroxyl groups of cytidine, followed by selective ethylation at the 2’ position. The protected cytidine is then deprotected to yield 2’-Ethoxycytidine. The reaction conditions often include the use of strong bases and ethylating agents under controlled temperatures to ensure selective modification.
Industrial Production Methods
Industrial production of 2’-Ethoxycytidine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required standards for research and therapeutic applications. The production is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2’-Ethoxycytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used under anhydrous conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2’-Ethoxycytidine has several scientific research applications, including:
Antiviral Research: It exhibits strong potential for inhibiting viral replication, making it a candidate for antiviral drug development.
Cancer Therapy: The compound has shown promise in inducing apoptosis in cancer cells, suggesting its potential use in cancer treatment.
Biological Studies: It is used as a tool in molecular biology to study nucleoside analogs and their effects on cellular processes.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules for various research purposes
Mechanism of Action
The mechanism of action of 2’-Ethoxycytidine involves its incorporation into nucleic acids, where it interferes with normal cellular processes. In antiviral research, it inhibits viral replication by acting as a chain terminator during the synthesis of viral RNA or DNA. In cancer therapy, it induces apoptosis by disrupting DNA synthesis and repair mechanisms in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxycytidine: A naturally occurring nucleoside analog used in various research applications.
2’-Fluoro-2’-deoxycytidine: A fluorinated analog with enhanced stability and activity in antiviral and cancer research.
2’-C-Methylcytidine: Another nucleoside analog with modifications at the 2’ position, used in antiviral research
Uniqueness of 2’-Ethoxycytidine
2’-Ethoxycytidine is unique due to its ethoxy group at the 2’ position, which imparts distinct chemical and biological properties. This modification enhances its stability and activity compared to other nucleoside analogs, making it a valuable compound in scientific research .
Properties
IUPAC Name |
4-amino-1-[3-ethoxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O5/c1-2-18-9-8(16)6(5-15)19-10(9)14-4-3-7(12)13-11(14)17/h3-4,6,8-10,15-16H,2,5H2,1H3,(H2,12,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXFQQIBBJJRJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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